molecular formula C11H8N2O B098436 di-2-Pyridyl ketone CAS No. 19437-26-4

di-2-Pyridyl ketone

Cat. No.: B098436
CAS No.: 19437-26-4
M. Wt: 184.19 g/mol
InChI Key: QPOWUYJWCJRLEE-UHFFFAOYSA-N
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Description

Di-2-Pyridyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174057. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure of Metal Clusters

  • Di-2-pyridyl ketone has been utilized in the synthesis of high-nuclearity nickel(II) clusters, demonstrating its potential in creating compounds with complex magnetic properties. This includes Ni4, Ni5, and Ni7 clusters with a study on a heptanuclear nickel(II) complex revealing an S = 3 ground state (Stamatatos et al., 2007).

Coordination and Structural Diversity

  • The compound is involved in the structural chemistry of polynuclear manganese, cobalt, nickel, and copper carboxylate complexes. Its various forms contribute to the structural diversity of these complexes, leading to clusters varying from four to fourteen nuclearities (Papaefstathiou & Perlepes, 2002).

Protonation Effects and Structural Changes

  • Research has shown that this compound exhibits significant structural differences upon single and double protonation, with changes in the planarity of pyridine rings and formation of complex hydrogen-bond networks (Bock et al., 1998).

Magnetic Properties in Metal Chemistry

  • In metal chemistry, this compound has been used to obtain high-spin molecules by substituting hydroxo bridges with azido ligands in polynuclear nickel(II) clusters, significantly altering their spin ground states (Papaefstathiou et al., 2001).

Formation of Lanthanide(III) Complexes

  • The compound has been employed in lanthanide(III) chemistry, leading to unique ligand transformations and the creation of dinuclear complexes with notable properties (Anastasiadis et al., 2013).

Application in Analytical Chemistry

  • This compound azine has been synthesized and used in the spectrophotometric determination of trace amounts of iron, highlighting its potential in analytical chemistry (Valcárcel et al., 1975).

Versatility in Copper Chemistry

  • It's used in copper chemistry to create diverse complexes, ranging from binuclear to hexanuclear structures, demonstrating its versatility in forming metal clusters with different nuclearities (Afrati et al., 2007).

Mechanism of Action

Target of Action

Di-2-Pyridyl ketone is a versatile polydentate ligand that has been extensively studied for its reactions with transition metal and lanthanide ions . The primary targets of this compound are cancer cells, specifically SK-N-MC neuroepithelioma cells .

Mode of Action

The Schiff base ligands derived from this compound exhibit antiproliferative activity in SK-N-MC neuroepithelioma (cancer) cells . This compound interacts with its targets by promoting the production of reactive oxygen species (ROS), leading to caspase-dependent apoptotic cell death .

Biochemical Pathways

The this compound is involved in the synthesis of unusual {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes with a “star” topology . Its monoanionic form has been used in the synthesis of triangular Ni(2)M (M = lanthanide, Y) complexes . These complexes have been found to exhibit anticancer activity .

Pharmacokinetics

It is known that the compound has low solubility in water , which could impact its bioavailability.

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the promotion of reactive oxygen species (ROS) production, leading to caspase-dependent apoptotic cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water can affect its bioavailability and thus its efficacy . Additionally, the compound’s interaction with other elements, such as copper and lanthanide ions, can also influence its action .

Safety and Hazards

Di-2-Pyridyl ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Di-2-Pyridyl Ketone interacts with various enzymes, proteins, and other biomolecules. The Schiff base ligands derived from this compound exhibit antiproliferative activity in SK-N-MC neuroepithelioma (cancer) cells .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

dipyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173068
Record name Bis(2-pyridyl) ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-26-4
Record name 2-Pyridyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19437-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-pyridyl) ketone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19437-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174057
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Record name Bis(2-pyridyl) ketone
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Record name Bis(2-pyridyl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for di-2-pyridyl ketone?

A1: this compound has the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol. Spectroscopically, it is characterized by a strong infrared absorption band for the carbonyl group (C=O) around 1670 cm-1. In 1H NMR spectroscopy, the aromatic protons of the pyridyl rings typically appear in the range of 7-9 ppm. []

Q2: How does the presence of the carbonyl group in DPK influence its reactivity?

A2: The carbonyl group, being polarized with an electrophilic carbon atom, makes DPK susceptible to nucleophilic attack. This property enables DPK to undergo a range of reactions, including the formation of gem-diols, hemiacetals, and hydrazones. []

Q3: What is unique about the coordination behavior of this compound?

A3: DPK exhibits diverse coordination modes, acting as a bidentate or tridentate ligand through its nitrogen atoms and/or the oxygen atom of the carbonyl group. Its ability to form chelate rings with metal ions enhances the stability of the resulting complexes. [, ]

Q4: What types of metal complexes does DPK form?

A4: DPK readily forms complexes with a wide array of transition metals, including copper, nickel, manganese, cobalt, palladium, and others. These complexes range from mononuclear to polynuclear structures, often exhibiting fascinating topologies. [, ]

Q5: What is the significance of the gem-diol and hemiacetal forms of DPK in coordination chemistry?

A5: The gem-diol form, (py)2C(OH)2, and the hemiacetal form, (py)2C(OR)(OH), generated in situ under certain conditions, can act as doubly and singly deprotonated ligands, respectively. These anionic forms exhibit versatile bridging modes, leading to the assembly of polynuclear metal clusters with intriguing structural motifs. [, , , ]

Q6: Can you give specific examples of metal complexes with DPK and their structural features?

A6: Certainly! [Cu4(dpk·CH3O)2Cl6]n represents a copper(II) polymer where a unimethylated diol derivative of DPK bridges copper ions, forming a tetranuclear repeating unit with an S = 2 ground state. [] Another notable example is a family of octanuclear Cu-Ln (Ln = lanthanide) complexes, [Cu6Ln2(tea)2{(py)2CO2}3Cl6]·xH2O, where the gem-diol form of DPK contributes to the formation of a unique structural motif. []

Q7: How does the structure of the DPK ligand influence the magnetic properties of its metal complexes?

A7: The nature of the bridging ligands derived from DPK, such as the gem-diolate or the oxime, significantly affects the magnetic exchange pathways between metal centers. Depending on the bridging mode and the geometry of the complex, DPK-based metal clusters can exhibit ferromagnetic or antiferromagnetic interactions. [, , , ]

Q8: Are there any applications of DPK-metal complexes in catalysis?

A8: Yes, certain palladium(II) complexes incorporating DPK have demonstrated promising catalytic activity in Suzuki cross-coupling reactions, enabling the formation of new carbon-carbon bonds. [] Additionally, copper(I) complexes of DPK have shown efficiency as photocatalysts in the conversion of norbornadiene to quadricyclane, a reaction relevant to solar energy storage. []

Q9: Have any computational studies been performed on DPK and its metal complexes?

A9: Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the electronic structure, spectroscopic properties, and redox behavior of DPK-metal complexes. These calculations provide valuable insights into the nature of metal-ligand bonding and can aid in predicting the properties of new complexes. []

Q10: What analytical applications have been explored for DPK and its derivatives?

A10: DPK and its hydrazone derivatives have found applications as chromogenic and fluorogenic reagents for the spectrophotometric and spectrofluorimetric determination of various metal ions, including uranium, gallium, zinc, and palladium. [, , , , ]

Q11: What are the key advantages of using DPK-based reagents in analytical chemistry?

A11: DPK-based reagents often exhibit high sensitivity and selectivity for target metal ions. Their complexes typically display intense absorption or fluorescence bands, allowing for low detection limits. Additionally, the formation of these complexes is often rapid and occurs under mild conditions. []

Q12: Are there any known environmental concerns associated with this compound or its metal complexes?

A12: While specific studies on the environmental impact of DPK are limited, the potential ecotoxicological effects of DPK and its metal complexes, particularly those involving heavy metals, should be carefully considered. Appropriate waste management strategies and adherence to safety regulations are crucial when handling these compounds. []

Q13: What are some promising avenues for future research on this compound?

A13: Future research could focus on:

  • Investigating the biological activity of DPK complexes: Given the promising antiproliferative activity observed for certain DPK-metal complexes, further exploration of their medicinal potential is warranted. []
  • Developing sustainable synthetic methodologies: Designing environmentally benign routes for the synthesis of DPK and its derivatives aligns with the principles of green chemistry. []

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